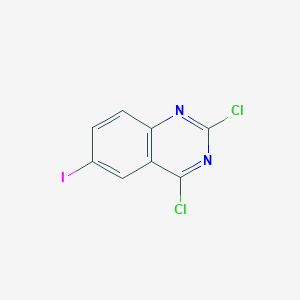

2,4-Dichloro-6-iodoquinazoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives often involves nucleophilic substitution reactions and condensation processes. For example, 6,7-Dichloroquinoline-5,8-dione undergoes nucleophilic substitution at position C7 to produce ortho-quinones, which can lead to the preparation of biologically active ortho-quinone derivatives (Kim et al., 2003). Additionally, the treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride can yield 6-iodoquinazolines, which is a relevant step in the synthesis of 2,4-Dichloro-6-iodoquinazoline (Sayyed et al., 2006).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a fused benzene and pyrimidine ring. The structure of these compounds can be elucidated using techniques like X-ray crystallography, as demonstrated in studies where the crystal structure of various quinazoline derivatives was determined (Somvanshi et al., 2008).

Chemical Reactions and Properties

Quinazoline derivatives participate in a variety of chemical reactions, including nucleophilic substitution and condensation reactions. The reactivity of these compounds often involves the functional groups attached to the quinazoline ring. For instance, the reactivity of 2-aryl-4-chloro-6-iodoquinazolines has been explored in palladium-catalyzed cross-coupling reactions (Mphahlele et al., 2015).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2,4-dichloro-6-methylquinoline exhibits cytotoxic and apoptotic activities against human oral squamous carcinoma cells, indicating its potential as an anti-cancer agent (Somvanshi et al., 2008).

Versatile Building Block in Organic Synthesis

2-chloroquinazoline serves as a versatile heterocyclic building block for the synthesis of various compounds, demonstrating efficient removal of the 4-chloro substituent and reactivity as a building block for direct introduction of the 2-quinazolinyl moiety (Henriksen & Sørensen, 2006).

Antimalarial Activity

2,4-diaminoquinazoline and its derivatives show in vitro activity against Plasmodium falciparum, a malaria-causing parasite (Ommeh et al., 2004).

Cytotoxic Properties Against Cancer Cell Lines

Polycarbo-substituted 4-anilinoquinazolines demonstrate potential cytotoxic properties against various cancer cell lines, with selective apoptosis and necrosis induction in specific cell types (Paumo et al., 2016).

Photophysical Properties for Organic Synthesis

Novel polycarbo-substituted quinazolines derived from 2-aryl-6-bromo-4-chloro-8-iodoquinazolines exhibit promising photophysical properties and selectivity in cross-coupling reactions (Paumo et al., 2016).

Antimicrobial Activity

New substituted iodoquinazoline derivatives show broad-spectrum antimicrobial activity, highlighting the potential of fused heterocycles in contributing to this activity (Alafeefy et al., 2011).

Anti-inflammatory and Analgesic Agents

Novel 4(3H)-quinazolinone derivatives exhibit potential anti-inflammatory and analgesic activity, with some showing promising results in clinical trials (Farag et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

2,4-dichloro-6-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIKVJNEGVNYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466686 | |

| Record name | 2,4-Dichloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-iodoquinazoline | |

CAS RN |

74173-76-5 | |

| Record name | 2,4-Dichloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)

![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)